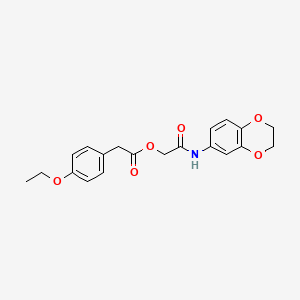

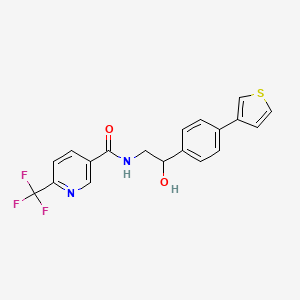

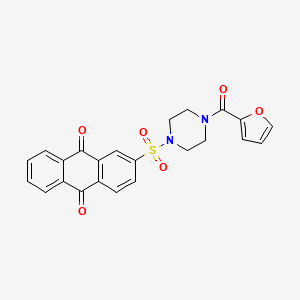

![molecular formula C18H17NO4S B2507733 ethyl 7-oxo-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2507733.png)

ethyl 7-oxo-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GI-569525 est un composé chimique connu pour son rôle d'inhibiteur des protéines kinases sérine/thréonine mycobactériennes. Ce composé a une masse molaire de 343,40 et une formule chimique de C18H17NO4S . Il est principalement utilisé dans la recherche scientifique et n'est pas destiné à la consommation humaine .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour GI-569525 ne sont pas largement documentées dans les sources accessibles au public. Il est généralement synthétisé dans des laboratoires spécialisés dans des conditions contrôlées pour garantir une pureté et une constance élevées. Les méthodes de production industrielle impliqueraient probablement une synthèse à grande échelle utilisant des conditions réactionnelles similaires, mais les détails spécifiques sont la propriété des fabricants .

Analyse Des Réactions Chimiques

GI-569525 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

GI-569525 est largement utilisé dans la recherche scientifique en raison de ses effets inhibiteurs sur les protéines kinases sérine/thréonine mycobactériennes. Certaines de ses applications comprennent :

Chimie : Utilisé comme composé de référence dans les études impliquant des inhibiteurs de kinases.

Biologie : Employé dans la recherche pour comprendre le rôle des protéines kinases sérine/thréonine dans divers processus biologiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies causées par les mycobactéries.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

GI-569525 exerce ses effets en inhibant les protéines kinases sérine/thréonine mycobactériennes. Ces kinases jouent un rôle crucial dans la régulation de divers processus cellulaires, notamment la croissance cellulaire, la division et le métabolisme. En inhibant ces kinases, GI-569525 perturbe le fonctionnement normal des cellules mycobactériennes, entraînant leur mort .

Applications De Recherche Scientifique

GI-569525 is widely used in scientific research due to its inhibitory effects on mycobacterial serine/threonine protein kinases. Some of its applications include:

Chemistry: Used as a reference compound in studies involving kinase inhibitors.

Biology: Employed in research to understand the role of serine/threonine protein kinases in various biological processes.

Medicine: Investigated for its potential therapeutic effects in treating diseases caused by mycobacteria.

Industry: Utilized in the development of new drugs and therapeutic agents.

Mécanisme D'action

GI-569525 exerts its effects by inhibiting mycobacterial serine/threonine protein kinases. These kinases play a crucial role in the regulation of various cellular processes, including cell growth, division, and metabolism. By inhibiting these kinases, GI-569525 disrupts the normal functioning of mycobacterial cells, leading to their death .

Comparaison Avec Des Composés Similaires

GI-569525 est unique en raison de ses effets inhibiteurs spécifiques sur les protéines kinases sérine/thréonine mycobactériennes. Des composés similaires comprennent :

Staurosporine : Un inhibiteur puissant des protéines kinases, mais avec une spécificité plus large.

H-89 : Un inhibiteur de la protéine kinase A, avec une spécificité cible différente.

KN-93 : Un inhibiteur de la protéine kinase II dépendante du calcium/calmoduline, avec un mécanisme d'action différent.

Ces composés mettent en évidence le caractère unique de GI-569525 dans le ciblage spécifique des protéines kinases sérine/thréonine mycobactériennes .

Propriétés

IUPAC Name |

ethyl 2-benzamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-2-23-18(22)14-12-9-6-10-13(20)15(12)24-17(14)19-16(21)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNLUHIYAIKQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

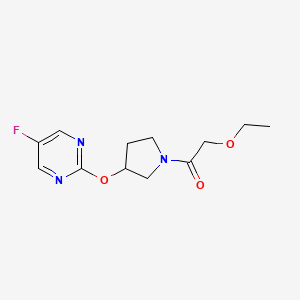

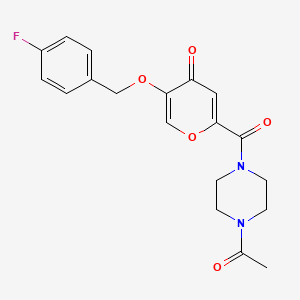

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2507650.png)

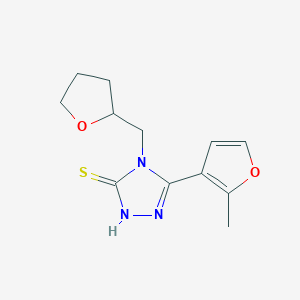

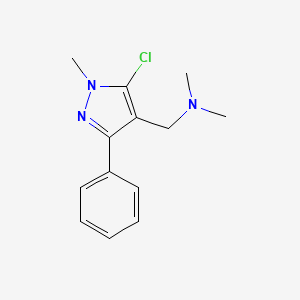

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)

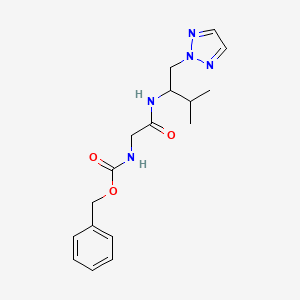

![4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2507665.png)

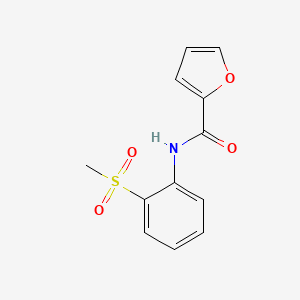

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)